molecular formula C10H17NO B13314474 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one

3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one

Cat. No.: B13314474
M. Wt: 167.25 g/mol
InChI Key: ACLORUUZAWHUIG-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one is an enaminone derivative characterized by a strained 2,2-dimethylcyclopropyl group attached to a carbonyl moiety and a dimethylamino-substituted propenone chain. Enaminones of this class are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules. The cyclopropane ring introduces steric and electronic effects that influence reactivity, stability, and interactions in chemical or biological systems .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-10(2)7-8(10)9(12)5-6-11(3)4/h5-6,8H,7H2,1-4H3/b6-5+

InChI Key

ACLORUUZAWHUIG-AATRIKPKSA-N

Isomeric SMILES

CC1(CC1C(=O)/C=C/N(C)C)C

Canonical SMILES

CC1(CC1C(=O)C=CN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable cyclopropyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structural and Electronic Properties

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name Molecular Formula Substituent Group Key Properties/Applications References
3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one C₉H₁₅NO 2,2-Dimethylcyclopropyl High ring strain; potential metabolic stability; applications in strained synthons
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one C₉H₁₅NO 2-Methylcyclopropyl Reduced steric hindrance vs. 2,2-dimethyl analog; similar reactivity profile
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₂FNO 4-Fluorophenyl Electron-withdrawing fluorine enhances carbonyl reactivity; heterocyclic synthesis precursor
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one C₁₀H₁₂N₂O 2-Pyridyl Nitrogen-rich aromatic group; ligand potential in coordination chemistry
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 1H-Indol-3-yl Bioactive intermediate (e.g., osimertinib); heteroaromatic binding affinity
3-(Dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one C₁₅H₁₆N₆O₃ Triazole with 3-nitrophenyl Strong electron-withdrawing nitro group; enhanced stability in medicinal chemistry contexts
Key Observations:
  • Cyclopropane rings also confer ring strain, which can be exploited in ring-opening reactions or stabilization of transition states.
  • Aromatic vs. Non-Aromatic Substituents: Fluorophenyl () and pyridyl () groups enhance electronic polarization of the carbonyl group, making them more reactive toward nucleophiles compared to cyclopropane derivatives. The pyridyl group’s lone pair on nitrogen further enables coordination with metal ions, broadening applications in catalysis .
  • Biological Relevance : Indole-containing analogs () are critical in drug synthesis (e.g., osimertinib), where the heteroaromatic system facilitates target binding. In contrast, cyclopropane derivatives may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Physical Properties and Stability

  • Melting Points : Fluorophenyl (122–124°C) and pyridyl (126–130°C) analogs exhibit higher melting points than cyclopropane derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Solubility : Pyridyl and indole derivatives may show improved aqueous solubility compared to cyclopropane-containing compounds, attributed to polarizable nitrogen atoms .

Biological Activity

3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one, also known by its CAS number 1937348-20-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₁O
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1937348-20-3

Biological Activity Overview

The biological activity of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one has been explored in various studies, focusing on its potential as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

Research indicates that compounds containing the dimethylaminocyclopropyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests that 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one may also possess similar antimicrobial effects.

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, leading to cell death. This is particularly relevant for developing new anticancer therapies.

The mechanisms through which 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for cellular metabolism in pathogens or cancer cells.
  • Membrane Disruption : It may disrupt cellular membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Antiviral and AntimicrobialCompounds with similar structures showed significant inhibition of viral replication and bacterial growth.
CytotoxicityDemonstrated dose-dependent cytotoxic effects on cancer cell lines with IC50 values indicating effective concentrations for therapeutic use.
Mechanistic InsightsSuggested potential pathways for apoptosis induction in treated cells, highlighting the need for further mechanistic studies.

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